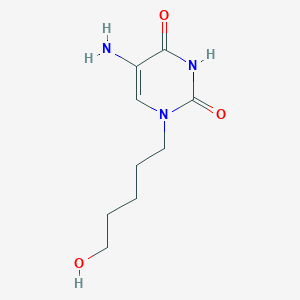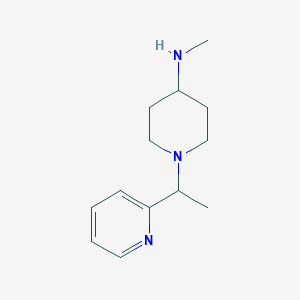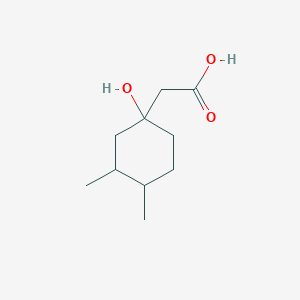
(2,2-Dimethoxyethyl)(p-tolyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethoxyethyl)(p-tolyl)sulfane: is an organic compound with the molecular formula C11H16O2S It is characterized by the presence of a sulfane group attached to a p-tolyl group and a 2,2-dimethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethoxyethyl)(p-tolyl)sulfane typically involves the reaction of p-tolylthiol with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions:
Oxidation: (2,2-Dimethoxyethyl)(p-tolyl)sulfane can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2,2-Dimethoxyethyl)(p-tolyl)sulfane is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds .
Biology: In biological research, this compound may be used to study the effects of sulfane groups on biological systems and their potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of (2,2-Dimethoxyethyl)(p-tolyl)sulfane involves its interaction with molecular targets through its sulfane group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other proteins. The pathways involved may include redox reactions and nucleophilic substitution, leading to changes in the biological activity of the compound .
類似化合物との比較
- (2,2-Dimethoxyethyl)(phenyl)sulfane
- (2,2-Dimethoxyethyl)(m-tolyl)sulfane
- (2,2-Dimethoxyethyl)(o-tolyl)sulfane
Comparison: Compared to these similar compounds, (2,2-Dimethoxyethyl)(p-tolyl)sulfane is unique due to the position of the methyl group on the aromatic ring (para position)
特性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC名 |
1-(2,2-dimethoxyethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-9-4-6-10(7-5-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |
InChIキー |
IWCUZRSJEBDZSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
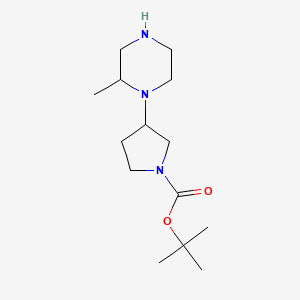
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
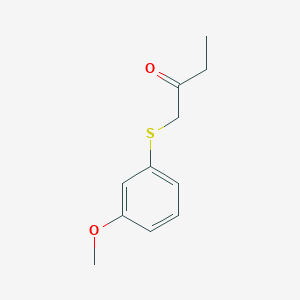

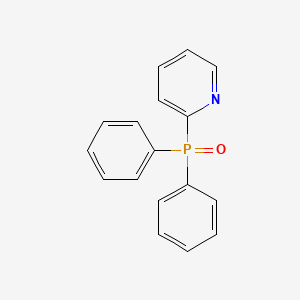
![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)
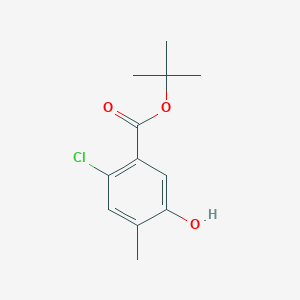


![(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13644768.png)
